molecular formula C8H6N4O6 B1241070 2-(2,4-Dinitrophenyl) hydrazonoacetate

2-(2,4-Dinitrophenyl) hydrazonoacetate

Cat. No.: B1241070
M. Wt: 254.16 g/mol
InChI Key: BUIUGEKEJZNTPU-RUDMXATFSA-N
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Description

2-(2,4-Dinitrophenyl) hydrazonoacetate, also known as 2-(2,4-Dinitrophenyl) hydrazonoacetate, is a useful research compound. Its molecular formula is C8H6N4O6 and its molecular weight is 254.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dinitrophenyl) hydrazonoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dinitrophenyl) hydrazonoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6N4O6

Molecular Weight

254.16 g/mol

IUPAC Name

(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]acetic acid

InChI

InChI=1S/C8H6N4O6/c13-8(14)4-9-10-6-2-1-5(11(15)16)3-7(6)12(17)18/h1-4,10H,(H,13,14)/b9-4+

InChI Key

BUIUGEKEJZNTPU-RUDMXATFSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(=O)O

Synonyms

((2,4-dinitrophenyl)hydrazono)-acetic acid
acetic acid, ((2,4-dinitrophenyl)hydrazono)-
glyoxylate 2,4-dinitrophenylhydrazone

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2,4-dinitrophenyl)hydrazonoacetate derivatives, and how are yields optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, ethyl acetoacetate can react with 2,4-dinitrophenylhydrazine under reflux in ethanol or DMSO, followed by cooling, filtration, and recrystallization (e.g., 65% yield using DMSO, as in ). Key optimization factors include solvent choice (polar aprotic solvents like DMSO improve solubility), reaction time (12–18 hours), and temperature control (reflux at ~80°C). Post-synthesis purification via recrystallization (water-ethanol mixtures) enhances purity .

Q. Which spectroscopic techniques are critical for characterizing 2-(2,4-dinitrophenyl)hydrazonoacetate complexes?

  • Methodological Answer : Essential techniques include:

  • FT-IR : Identifies functional groups such as C=O (1735–1747 cm⁻¹), C=N (1596–1598 cm⁻¹), and NO₂ (1533–1542 cm⁻¹ asymmetrical, 1317–1329 cm⁻¹ symmetrical) ().
  • 1H NMR : Confirms proton environments, e.g., aromatic protons (δ 6.8–8.2 ppm) and hydrazone NH (δ 10–12 ppm) ().
  • UV-Vis : Detects electronic transitions in coordination complexes (e.g., d-d transitions in Fe(II) complexes, ).
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What are the typical coordination geometries observed in metal complexes of 2-(2,4-dinitrophenyl)hydrazonoacetate ligands?

  • Methodological Answer : Octahedral geometry is common for transition metal complexes (e.g., Fe(II)). Magnetic moment measurements (e.g., μ = 1.73 BM for Fe(II)) and electronic spectra (absorption bands at ~500–600 nm) support this geometry. IR data reveal coordination via the hydrazone N and phenolic O (in Schiff base derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of 2-(2,4-dinitrophenyl)hydrazonoacetate derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometries and analyze frontier molecular orbitals (HOMO-LUMO gaps). For example, vibrational modes of C=N and NO₂ groups in FT-IR spectra correlate with DFT-predicted wavenumbers (). These studies help predict redox behavior and ligand-metal charge transfer in coordination complexes .

Q. What strategies address contradictions in biological activity data for hydrazone derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from solubility differences, stereochemistry (Z/E isomerism), or assay conditions. Strategies include:

  • Solubility Enhancement : Use of co-solvents (DMSO) or derivatization (e.g., benzoate esters, ).
  • Stereochemical Analysis : X-ray crystallography or NOESY NMR to confirm isomer dominance.
  • Standardized Assays : Repeating tests under controlled pH, temperature, and microbial strains .

Q. How do reaction conditions influence the regioselectivity of hydrazone formation in polyfunctional systems?

  • Methodological Answer : Competing nucleophilic sites (e.g., amino vs. hydroxyl groups) require precise pH and solvent control. For example:

  • Acidic Conditions (pH 3–5) : Favor hydrazone formation at carbonyl groups over amine protonation.
  • Polar Solvents (DMF, DMSO) : Stabilize intermediates and reduce side reactions ( ).
  • Temperature Gradients : Lower temps (0–5°C) slow kinetics, improving selectivity for less sterically hindered sites .

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